beta-Acetyl-beta-nitrostyrene
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-nitro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
OYRPMZZLRMIPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for β Acetyl β Nitrostyrene Derivatives
Condensation Reactions for α,β-Unsaturated Nitroketones
Condensation reactions are the most traditional and direct route for the formation of the core structure of β-acetyl-β-nitrostyrene. These methods typically involve the carbon-carbon bond-forming reaction between an aromatic aldehyde and a nitro-ketone.
The primary method for synthesizing β-keto-substituted β-nitrostyrenes is the condensation of benzaldehyde (B42025) or its analogs with nitroacetone or nitroacetophenone. researchgate.net This reaction is a variant of the Knoevenagel condensation, which proceeds via a nitroaldol addition (Henry reaction) followed by dehydration. The presence of both a nitro group and a carbonyl group on the same carbon atom in nitroacetone and nitroacetophenone makes the α-proton particularly acidic and thus easily removed by a base, facilitating the initial addition to the aldehyde.
The reaction is typically catalyzed by a base, which can range from simple alkali hydroxides to primary or secondary amines. orgsyn.org The choice of catalyst and solvent can influence reaction times and yields. For instance, the use of a primary aliphatic amine can facilitate the reaction, though it may require several days for completion. orgsyn.org Alternatively, using an alkali base like sodium hydroxide (B78521) can lead to an almost instantaneous reaction. orgsyn.org In some protocols, primary amines such as benzylamine (B48309) are used in an acetic acid solvent, which allows for high yields within a safe industrial temperature range of 70-80°C. google.comgoogle.com
Table 1: Examples of Condensation Reactions for β-Nitrostyrene Synthesis This table illustrates typical conditions for the parent β-nitrostyrene synthesis, as specific yield data for β-acetyl-β-nitrostyrene was not detailed in the provided results.
| Aldehyde | Nitroalkane | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Nitromethane | Sodium Hydroxide / Methanol | 10-15°C | 80-83% | orgsyn.org |
| 4-Chlorobenzaldehyde | Nitromethane | Benzylamine / Acetic Acid | 70-80°C | High Yield | google.comgoogle.com |
| Benzaldehyde | Nitromethane | Ionic Liquid [SFHEA][HSO4] | 110°C | 91% | google.com |
The fundamental chemical transformation underpinning the synthesis described above is the Henry reaction, also known as the nitroaldol reaction. buchler-gmbh.comyoutube.com Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone). buchler-gmbh.com
The mechanism proceeds in two key steps:
Nitroaldol Addition: A base abstracts the acidic α-proton from the nitro-ketone (e.g., nitroacetone) to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-nitro alkoxide intermediate. Protonation of this intermediate yields the β-nitro alcohol, the direct product of the Henry reaction. researchgate.net
Dehydration: The resulting β-nitro alcohol can often be unstable and may be dehydrated to form the final α,β-unsaturated nitroketone. This elimination of water is typically facilitated by acidic conditions or heat, leading to the formation of the thermodynamically stable conjugated double bond. researchgate.netresearchgate.net
All steps of the Henry reaction are reversible. youtube.com Reaction conditions can be tuned to favor either the isolation of the β-nitro alcohol intermediate or to push the reaction directly to the dehydrated β-acetyl-β-nitrostyrene product. Using a large excess of acid during workup, for example, facilitates the formation of the desired unsaturated compound. orgsyn.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique is based on the efficient heating of materials through the direct interaction of microwaves with polar molecules (dipolar polarization) and ions in the reaction mixture. anton-paar.com This "in-core" heating is rapid and uniform, often allowing for superheating of solvents above their atmospheric boiling points in sealed vessels. anton-paar.comat.ua
While a specific protocol for the microwave-assisted synthesis of β-acetyl-β-nitrostyrene is not detailed in the provided search results, the Henry condensation is a type of reaction that benefits significantly from this technology. The increased temperature and pressure achieved under microwave irradiation can dramatically reduce the reaction time from hours or days to mere minutes. A study on the synthesis of related butanamides from β-nitrostyrenes highlights the utility of microwave irradiation in promoting Michael additions under solvent-free conditions, demonstrating the compatibility of this class of compounds with MAOS. tandfonline.com A general procedure would involve combining the benzaldehyde, nitroacetone, and a catalyst (e.g., ammonium (B1175870) acetate (B1210297) or an amine) in a suitable polar solvent or under solvent-free conditions in a microwave reactor and irradiating for a short period until completion.
Selective Nitration of Styrenes
An alternative, though less direct, approach to the β-nitrostyrene scaffold involves the selective nitration of styrenes. This method avoids the pre-formation of a nitro-ketone and instead introduces the nitro group directly across the double bond of a styrene (B11656) derivative. However, this method is primarily used for the synthesis of β-nitrostyrene itself, not its β-acetyl derivative, as it functionalizes the β-carbon with a nitro group.
One effective one-pot procedure for this transformation involves treating styrene with a mixture of iodine, copper(II) tetrafluoroborate (B81430) (prepared from CuO and HBF4), and sodium nitrite (B80452) in acetonitrile (B52724) at room temperature. This system likely generates an NO2I species in situ, which attacks the styrene double bond to form a 1-iodo-2-nitro-1-phenylethane intermediate. This intermediate then undergoes dehydro-iodination, catalyzed by copper(I) salts formed during the reaction, to yield the final β-nitrostyrene product. This method is notable for its mild conditions and avoidance of ring nitration products.
Organocatalytic Strategies for Stereoselective Synthesis
The field of asymmetric organocatalysis has provided sophisticated tools for controlling the stereochemical outcome of chemical reactions. For the synthesis of nitroalkenes, these strategies are primarily focused on the enantioselective Henry reaction to produce chiral β-nitro alcohol intermediates.
The formation of β-acetyl-β-nitrostyrene via the Henry reaction involves an intermediate β-nitro alcohol. If this intermediate is formed in an enantioselective manner, it can be a valuable chiral building block. Chiral organocatalysts, particularly those derived from natural products like Cinchona alkaloids or amino acids, are highly effective in catalyzing asymmetric Henry reactions. buchler-gmbh.commdpi.com
These catalysts often operate through a bifunctional mechanism. For example, a chiral thiourea-based organocatalyst possesses both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (the thiourea (B124793) moiety). rsc.orgmdpi.commdpi.com The amine base deprotonates the nitro-ketone to form the nucleophilic nitronate, while the thiourea group activates the aldehyde electrophile by hydrogen bonding to its carbonyl oxygen. This dual activation within a defined chiral environment directs the nucleophilic attack to one specific face of the aldehyde, resulting in a highly enantioenriched β-nitro alcohol product. mdpi.commdpi.com
Cinchona alkaloids have also been developed as powerful catalysts for the asymmetric Henry reaction, particularly with ketones and α-ketoesters, affording products with high enantioselectivity. nih.gov While the subsequent dehydration to form the C=C double bond in β-acetyl-β-nitrostyrene would remove the newly formed stereocenter, the use of organocatalysis is critical for synthesizing derivatives where this chiral center is preserved or for potentially controlling the E/Z geometry of the resulting double bond. mdpi.com
Enzyme-Mediated Synthesis (e.g., 4-Oxalocrotonate Tautomerase)
While the application of enzymes in the synthesis of various organic compounds is a rapidly expanding field, the specific enzyme-mediated synthesis of β-acetyl-β-nitrostyrene derivatives, particularly through the action of 4-oxalocrotonate tautomerase (4-OT), is not extensively documented in publicly available scientific literature.
Research into the catalytic abilities of 4-oxalocrotonate tautomerase has revealed its versatility in catalyzing reactions beyond its native function. nih.govnih.gov The enzyme has been noted for its "promiscuous" catalytic activity, including the catalysis of asymmetric Michael-type additions of linear aldehydes to trans-β-nitrostyrene. nih.gov This process, however, results in γ-nitroaldehydes and does not directly yield a β-acetyl-β-nitrostyrene structure.
The native function of 4-oxalocrotonate tautomerase involves the isomerization of β,γ-unsaturated enones to their α,β-isomers. nih.gov The enzyme is a small, proline-based catalyst that is part of a metabolic pathway for aromatic hydrocarbons in certain bacteria. nih.gov
Although direct enzymatic synthesis of β-acetyl-β-nitrostyrene is not found in the reviewed literature, the chemical synthesis of β-keto-substituted β-nitrostyrenes, including β-acetyl-β-nitrostyrene, has been achieved through the condensation of benzaldehyde and its analogs with nitroacetone. researchgate.net This indicates that while the target molecule is synthetically accessible, its biocatalytic production route remains an area for future investigation. Further research may explore the potential of 4-oxalocrotonate tautomerase or other enzymes to catalyze the condensation of aromatic aldehydes with β-keto nitroalkanes like nitroacetone to form β-acetyl-β-nitrostyrene derivatives.
Chemical Reactivity and Mechanistic Studies of β Acetyl β Nitrostyrene
Nucleophilic Addition Reactions of β-Acetyl-β-Nitrostyrene
β-Acetyl-β-nitrostyrene is a highly reactive Michael acceptor due to the presence of two strong electron-withdrawing groups, the acetyl (CH₃CO) and nitro (NO₂) groups, conjugated with the carbon-carbon double bond. This electronic configuration renders the β-carbon atom significantly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a cornerstone of the reactivity of β-acetyl-β-nitrostyrene. This reaction involves the 1,4-addition of a nucleophile to the activated α,β-unsaturated system, providing a versatile method for carbon-carbon and carbon-heteroatom bond formation.
β-Acetyl-β-nitrostyrene readily reacts with a variety of active methylene (B1212753) compounds, also known as CH-acids, in the presence of a base. These nucleophiles, stabilized by two electron-withdrawing groups, are sufficiently acidic to be deprotonated, forming carbanions that subsequently attack the electrophilic β-carbon of the nitrostyrene (B7858105) derivative.
Studies have demonstrated the successful nucleophilic addition of several CH-acids, including malonic, cyanoacetic, and acetaminomalonic esters, to gem-acetyl(benzoyl)nitrostyrenes. researchgate.net These reactions typically yield the corresponding linear Michael adducts. For example, the reaction with diethyl malonate serves as the initial step in the synthesis of complex cyclic systems. beilstein-journals.org
The reaction with acetylacetone (B45752) is particularly noteworthy. Depending on the reaction conditions and the specific structure of the nitrostyrene, the reaction can yield not only the linear addition product but also a cyclized product, a substituted dihydrofuran. researchgate.net This dual reactivity highlights the potential for subsequent intramolecular reactions following the initial Michael addition.
| CH-Acid Nucleophile | Product Type | Reference |
|---|---|---|
| Malonic Esters (e.g., Diethyl Malonate) | Linear Michael Adduct | researchgate.netbeilstein-journals.org |
| Cyanoacetic Esters | Linear Michael Adduct | researchgate.net |
| Acetaminomalonic Esters | Linear Michael Adduct | researchgate.net |
| Acetylacetone | Linear Michael Adduct and/or Dihydrofuran | researchgate.netnih.gov |
The creation of new stereocenters during the Michael addition has prompted extensive research into stereoselective and enantioselective variants of this reaction. Various catalytic systems have been developed to control the stereochemical outcome of the addition of nucleophiles to nitrostyrenes.
Bifunctional organocatalysts, such as those derived from cinchona alkaloids and incorporating a thiourea (B124793) moiety, have proven highly effective. researchgate.net These catalysts can simultaneously activate the nitrostyrene electrophile through hydrogen bonding with the nitro group and the nucleophile via a basic amine function. researchgate.net This dual activation model facilitates highly organized transition states, leading to excellent enantioselectivities (up to 97% ee) in the addition of β-diketones to β-nitrostyrene. researchgate.net The polarity of the solvent has been shown to have a significant effect on the enantioselectivity in these reactions. researchgate.net
Metal-based catalysts have also been successfully employed. For instance, Nickel(II)-diamine complexes are effective catalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. nih.gov Furthermore, carbohydrate-based chiral ligands have been utilized to catalyze the enantioselective addition of acetylacetone to β-nitrostyrene. researchgate.net These methods allow for the synthesis of stereochemically complex products, which can often be isolated with high diastereoselectivity and enantioselectivity. nih.gov
| Catalyst Type | Example Catalyst | Nucleophile | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Bifunctional Organocatalyst | Cinchona-thiourea derivative | β-Diketones (e.g., Acetylacetone) | Up to 97% | researchgate.net |
| Metal Complex | Nickel(II)-Diamine Complex | β-Keto Esters | Excellent | nih.gov |
| Organocatalyst | Carbohydrate-based Ligands | Acetylacetone | Moderate to Good | researchgate.net |
| Bifunctional Organocatalyst | Bispidine-based catalyst | Diethyl Malonate | Racemic product observed | mdpi.com |
The Michael adducts formed from the reaction of β-acetyl-β-nitrostyrene with 1,3-dicarbonyl compounds are versatile intermediates for the synthesis of various heterocyclic systems. beilstein-journals.orgnih.gov Following the initial conjugate addition, the adduct can undergo intramolecular cyclization, often triggered by a subsequent reaction step such as halogenation. beilstein-journals.orgnih.gov
A well-studied pathway involves the iodination of the Michael adduct at the α-position relative to the nitro group. beilstein-journals.orgnih.govresearchgate.net The resulting iodo-nitro compound exists in equilibrium with its enol tautomer. This enol intermediate is an ambident nucleophile, possessing two potential sites for intramolecular attack (the carbon and the oxygen), leading to two distinct cyclization pathways: beilstein-journals.orgnih.gov
O-Attack (Path b): The oxygen atom of the enol attacks the carbon bearing the nitro group, resulting in an intramolecular nucleophilic substitution. This pathway leads to the formation of a five-membered 2,3-dihydrofuran (B140613) ring. beilstein-journals.orgnih.gov This outcome is commonly observed in reactions involving less sterically hindered 1,3-dicarbonyl compounds like acetylacetone. researchgate.netnih.gov
C-Attack (Path a): The carbon atom of the enol attacks, leading to the formation of a three-membered nitrocyclopropane ring. beilstein-journals.orgnih.govresearchgate.net Research has shown that this pathway is favored when bulkier acyl groups are present on the 1,3-dicarbonyl nucleophile. The steric hindrance of a bulkier group positions the enol's hydroxy group further from the reaction site, promoting the C-attack. nih.gov
Thus, the choice of the 1,3-dicarbonyl compound provides a method to selectively control the outcome of the cyclization, yielding either dihydrofurans or cyclopropanes. beilstein-journals.orgnih.gov
Mannich Reactions and Nitro-Mannich Base Formation
The nitro-Mannich reaction, also known as the aza-Henry reaction, classically involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov While β-acetyl-β-nitrostyrene is not a nitroalkane, it participates in reactions that yield products structurally analogous to Mannich bases, often through a conjugate addition mechanism.
The addition of primary or secondary amines to the activated double bond of β-nitrostyrene is a valuable route for synthesizing specific types of Mannich bases. chemisgroup.us The resulting product is a β-amino-nitro compound, which is the core structure of a nitro-Mannich adduct. For example, β-nitrostyrene reacts with primary amines like p-toluidine or 2-aminopyridine to give 1-arylamino-2-nitro-1-phenylethane derivatives. chemisgroup.us
Furthermore, β-nitrostyrene can participate in a three-component Mannich-type reaction. Treatment of β-nitrostyrene with two equivalents of a secondary amine (e.g., piperidine) and formaldehyde (B43269) leads to the formation of a 1,3-di(N-piperidino)-2-nitro-3-phenylpropane. chemisgroup.us This is believed to occur via the initial Michael addition of piperidine (B6355638) to the nitrostyrene to form an intermediate nitro-base, which then undergoes a classic Mannich reaction with formaldehyde and a second molecule of piperidine. chemisgroup.us The steps in this reaction are generally reversible. nih.gov
Addition of Amines and Related Nucleophiles
The strong electrophilicity of the β-carbon in β-acetyl-β-nitrostyrene makes it highly susceptible to aza-Michael addition reactions with amines and related nitrogen nucleophiles. This reaction provides a direct and atom-economical method for forming carbon-nitrogen bonds.
Primary and secondary amines readily add to the double bond of β-nitrostyrene derivatives to afford stable adducts. nih.gov For instance, propylamine adds efficiently to β-nitrostyrene to furnish the corresponding conjugate adduct in high yield. nih.gov The reaction of pyrrolidine with substituted nitrostyrenes also proceeds via the nucleophilic addition of the amine to form a vicinal-nitroamine intermediate. chemrxiv.org
More complex amine structures, such as bispidines containing a secondary nitrogen atom, have also been shown to undergo conjugate addition to the C=C bond of β-nitrostyrene. mdpi.com The addition of various primary amines, including 4-aminoantipyrine (B1666024) and 3-aminopyridine, to β-nitrostyrene has been shown to proceed smoothly and in good yields, providing an alternative to the traditional Mannich reaction for the synthesis of certain β-nitroamines. chemisgroup.us
Denitration and Other Transformation Reactions
β-Acetyl-β-nitrostyrene, a β-keto-substituted β-nitrostyrene, undergoes several transformation reactions, with denitration being a key step in the synthesis of complex heterocyclic structures. The presence of both acetyl and nitro groups on the same vinylic carbon atom makes it a versatile building block in organic synthesis.
One of the notable reactions is its interaction with cyclic β-diketones, such as dihydroresorcinol and dimedone. This process occurs in a one-pot sequence involving an initial nucleophilic addition (AdN), followed by a nucleophilic substitution (SN) step, and culminates in denitration to yield functionally substituted hexahydrobenzofurans researchgate.net. In the specific case of reactions with dihydroresorcinol, the intermediate products of the initial nucleophilic addition have been successfully isolated, providing insight into the reaction pathway researchgate.net.
Beyond denitration, compounds of the β-nitrostyrene class are known to undergo other significant transformations. A primary example is the reduction of both the carbon-carbon double bond and the nitro group to form phenethylamines beilstein-journals.orgnih.gov. Various reducing agents and catalytic systems have been developed for this purpose. For instance, sodium borohydride in conjunction with copper(II) chloride has been shown to be an effective system for the one-pot reduction of substituted β-nitrostyrenes to their corresponding phenethylamines, often achieving high yields in a short reaction time beilstein-journals.orgnih.gov. While these studies focus on other substituted β-nitrostyrenes, the methodology is generally applicable to the broader class of compounds, including β-acetyl-β-nitrostyrene.
The reactivity of β-acetyl-β-nitrostyrene in these transformations is summarized below:
| Reactant | Key Reaction Steps | Final Product Type |
|---|---|---|
| Cyclic β-diketones (e.g., Dihydroresorcinol) | 1. Nucleophilic Addition (AdN) 2. Nucleophilic Substitution (SN) 3. Denitration | Hexahydrobenzofurans |
| Reducing Agents (e.g., NaBH₄/CuCl₂) | 1. Reduction of C=C double bond 2. Reduction of Nitro group | Substituted Phenethylamines |
Mechanistic Investigations of Catalytic Processes
The mechanistic understanding of catalytic reactions involving nitrostyrenes is crucial for optimizing reaction conditions and developing new synthetic pathways. While studies focusing specifically on β-acetyl-β-nitrostyrene are limited, research on analogous β-nitrostyrene systems provides a framework for understanding the catalytic processes it would likely undergo, such as the Michael addition.
Kinetic studies are a powerful tool for elucidating these mechanisms. For example, the Michael-type reactions of substituted β-nitrostyrenes with cyclic secondary amines have been investigated to understand the role of the catalyst and the structure of the transition state nih.gov. Such studies often reveal that reactions can proceed through both uncatalyzed and catalyzed routes. By analyzing the dependence of the pseudo-first-order rate constant on the amine concentration, the rate constants for both pathways can be determined nih.gov.
Key mechanistic insights from these studies include:
Catalyst Role: In some organocatalytic systems, the catalyst itself may first react with the nitrostyrene substrate. For instance, in the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by NH-bispidines, it has been proposed that the catalyst acts as an initiator by first forming an adduct with β-nitrostyrene. This newly formed betaine is then the true catalytic species for the reaction mdpi.com. This pre-activation of the catalyst is a crucial, non-obvious mechanistic detail discovered through reaction monitoring.
Transition-State Structures: The influence of substituents on reaction rates, analyzed through tools like Hammett plots, provides information about charge distribution in the transition state. Brønsted-type plots, which correlate reaction rates with the pKa of the catalyst, also help in characterizing the transition state. For Michael additions of amines to nitrostyrenes, these analyses have suggested the involvement of a six-membered cyclic transition state for both catalyzed and uncatalyzed pathways nih.gov.
Reaction Monitoring: Techniques like NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) are used to monitor reaction progress in real-time. This allows for the identification of transient intermediates and catalyst-substrate adducts, providing direct evidence for proposed mechanistic pathways mdpi.com.
The findings from these mechanistic investigations on β-nitrostyrene systems are summarized in the table below, outlining the parameters used to decode the reaction pathways.
| Mechanistic Aspect | Investigative Method | Key Finding/Information Gained |
|---|---|---|
| Reaction Pathways | Kinetic Analysis (rate constants vs. concentration) | Dissection of catalyzed vs. uncatalyzed routes. |
| Catalyst's True Nature | Reaction Monitoring (NMR, ESI-MS) | Identification of catalyst-substrate adducts as the active catalytic species. |
| Transition State Geometry | Linear Free-Energy Relationships (Hammett/Brønsted plots) | Elucidation of charge distribution and geometry (e.g., cyclic transition states). |
| Thermodynamics of Activation | Temperature Dependence Studies | Calculation of activation parameters (e.g., negative enthalpy of activation indicating a stable intermediate). |
Electrochemical Behavior and Electroreduction Mechanisms
The electrochemical behavior of β-nitrostyrene derivatives is governed by the electronic properties of their substituents and the molecular structure. The electroreduction of these compounds has been studied using techniques like polarography and cyclic voltammetry over a wide pH range researchgate.net. These studies show a strong correlation between the half-wave potential (E₁/₂) and the nature of the substituents on the aromatic ring and the β-carbon.
For a series of para-substituted β-nitrostyrenes, a linear correlation is observed between the Hammett σp substituent constant and the half-wave potential researchgate.net. Specifically, an increase in the electron-donating properties of the substituent makes the reduction potential more negative, indicating that the reduction is more difficult. Conversely, electron-withdrawing groups facilitate the acceptance of an electron, making the reduction potential less negative.
Given that the acetyl group in β-acetyl-β-nitrostyrene is strongly electron-withdrawing, its electrochemical behavior can be predicted based on these established trends:
Reduction Potential: The presence of the β-acetyl group is expected to make the electroreduction of β-acetyl-β-nitrostyrene occur at a less negative potential compared to unsubstituted β-nitrostyrene. The electron-withdrawing nature of the acetyl group lowers the electron density of the π-system, making the molecule a better electron acceptor.
The mechanism of electroreduction for nitrostyrenes is complex. Theoretical investigations using Density Functional Theory (DFT) on the electrochemical reaction between β-nitrostyrene and other reactants, like benzaldehyde (B42025), reveal multiple possible reaction pathways researchgate.net. The initial step typically involves the formation of a radical anion. This highly reactive intermediate can then undergo a variety of subsequent reactions, including protonation, dimerization, or coupling with other species in the reaction medium, leading to a range of possible final products researchgate.net. The specific mechanism and final products are highly dependent on the reaction conditions, such as the solvent, pH, and the presence of other electrophiles or nucleophiles.
The influence of substituents on the ease of reduction is summarized below.
| Substituent Type on β-Nitrostyrene | Electronic Effect | Impact on Reduction Potential (E₁/₂) | Example Group |
|---|---|---|---|
| Electron-Donating | Increases electron density in the π-system | Becomes more negative (reduction is harder) | -OH, -OCH₃ |
| Electron-Withdrawing | Decreases electron density in the π-system | Becomes less negative (reduction is easier) | -COCH₃ (acetyl), -NO₂ |
An in-depth analysis of β-nitrostyrene derivatives reveals complex relationships between their molecular structure, physicochemical properties, and biological or chemical activity. Through Structure-Activity Relationship (SAR) and Structure-Property-Activity Relationship (SPAR) analyses, researchers have elucidated how subtle modifications to the core structure can significantly influence the compound's behavior.
Theoretical and Computational Chemistry Studies of β Nitrostyrene Derivatives
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate molecular behaviors of β-nitrostyrene and its derivatives. These computational approaches provide profound insights into their biological activities, reaction mechanisms, and electronic properties, guiding further experimental research and drug design efforts.
Future Research Directions and Unaddressed Research Gaps
Development of Novel and Sustainable Synthetic Routes for β-Acetyl-β-Nitrostyrene
The conventional synthesis of β-acetyl-β-nitrostyrene and its analogs typically involves the condensation of an appropriate benzaldehyde (B42025) with nitroacetone. researchgate.net While effective, these methods often rely on traditional organic solvents and catalysts that may not align with the principles of green chemistry. The increasing demand for environmentally benign synthetic methodologies necessitates the exploration of more sustainable routes. chemistryjournals.net
Future research should prioritize the development of synthetic strategies that minimize waste, reduce energy consumption, and utilize non-hazardous materials. chemistryjournals.net Key areas for investigation include:
Biocatalysis: Employing enzymes or whole-cell systems could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts.
Alternative Solvents: The use of greener solvents such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. chemistryjournals.netresearchgate.net
Heterogeneous Catalysis: The development of solid-supported catalysts, such as montmorillonite (B579905) clays (B1170129) or functionalized polymers, could simplify product purification and enable catalyst recycling, contributing to a more sustainable process. researchgate.net
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes, representing a significant advancement in the manufacturing of these compounds. chemistryjournals.net
The adoption of such green synthetic strategies would not only be environmentally beneficial but could also prove economically advantageous by reducing waste and improving process efficiency. chemistryjournals.net
In-depth Mechanistic Elucidation of Biological Actions in Complex Systems
Derivatives of β-nitrostyrene are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.net The mechanism of action for many nitro compounds is linked to their redox potentials and their ability to act as Michael acceptors, which allows them to interact with biological nucleophiles like cysteine residues in proteins. uc.pt
However, a detailed mechanistic understanding of how β-acetyl-β-nitrostyrene specifically exerts its biological effects in complex biological systems is largely unexplored. Future research should aim to fill this knowledge gap by:
Target Identification: Identifying the specific cellular proteins and pathways that interact with β-acetyl-β-nitrostyrene.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the structure of β-acetyl-β-nitrostyrene affect its biological activity can provide crucial insights into its mechanism of action. uc.pt
Advanced Spectroscopic and Imaging Techniques: Utilizing advanced analytical methods to visualize the compound's distribution and interaction with cellular components in real-time.
A thorough understanding of the molecular mechanisms is critical for the rational design of more potent and selective therapeutic agents based on the β-acetyl-β-nitrostyrene scaffold.
Exploration of New Asymmetric Catalytic Applications and Cascade Reactions
The electron-deficient double bond in β-nitrostyrenes makes them excellent Michael acceptors, and they are frequently used as substrates in asymmetric catalysis to generate chiral molecules. researchgate.netmdpi.com The presence of the adjacent acetyl group in β-acetyl-β-nitrostyrene offers additional coordination sites and reactivity patterns that are yet to be fully exploited.
A significant area for future research is the development of novel asymmetric catalytic transformations using β-acetyl-β-nitrostyrene. The enantioselective addition of acetylacetone (B45752) to β-nitrostyrene has been demonstrated, highlighting the potential for creating complex chiral architectures. researchgate.net There is considerable scope to expand upon this by exploring:
Novel Organocatalysts: Designing new chiral organocatalysts, such as bifunctional thioureas or axially chiral styrenes, could lead to higher enantioselectivity and broader substrate scope in reactions involving β-acetyl-β-nitrostyrene. nih.govbeilstein-journals.org
Cascade Reactions: β-Acetyl-β-nitrostyrene is an ideal candidate for cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org Designing novel cascade sequences initiated by a Michael addition to β-acetyl-β-nitrostyrene could provide rapid access to complex molecular scaffolds. nih.gov
The development of such reactions would be highly valuable in medicinal chemistry and materials science for the efficient synthesis of enantiomerically pure compounds.
Advanced Computational Design for Functionalized Nitrostyrene (B7858105) Analogues
Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. frontiersin.org While computational studies have been applied to β-nitrostyrene derivatives to understand their conformational preferences and electrochemical properties, the specific computational design of functionalized β-acetyl-β-nitrostyrene analogues remains an open area of research. uc.pt
Future research in this domain should focus on:
Predictive Modeling: Developing accurate quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of new β-acetyl-β-nitrostyrene analogues.
Virtual Screening: Employing molecular docking and other virtual screening techniques to identify promising new analogues with enhanced activity against specific biological targets.
De Novo Design: Using algorithms to design entirely new molecules based on the β-acetyl-β-nitrostyrene scaffold with optimized properties for specific applications. nih.gov
Integrating advanced computational design with synthetic chemistry and biological testing will create a synergistic workflow for the rapid development of novel functional molecules. nih.gov
Q & A
Q. What are the standard protocols for synthesizing beta-Acetyl-beta-nitrostyrene, and how can purity be validated?
this compound is typically synthesized via nitroaldol (Henry) reactions between acetylacetone and nitroalkenes under basic conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, molar ratios) and characterize the product using NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity assessment. For validation, compare spectral data with literature or computational simulations. Experimental details should follow journal guidelines, including full characterization for new compounds and citations for known intermediates .
Q. What analytical techniques are recommended for structural elucidation of this compound derivatives?
Combine multiple techniques:
- NMR : Identify functional groups (e.g., acetyl, nitro) via chemical shifts and coupling patterns.
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives.
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns. Cross-validate results with computational tools (DFT calculations for NMR/IR predictions). Ensure raw data and spectral interpretations are archived in supplementary materials for peer review .
Advanced Research Questions
Q. How can contradictions in reaction kinetic data for this compound be resolved?
Contradictions often arise from uncontrolled variables (e.g., solvent polarity, temperature fluctuations). Address this by:
- Replicating experiments under identical conditions.
- Applying statistical tests (ANOVA, t-tests) to identify outliers or systematic errors .
- Using in-situ monitoring (e.g., UV-Vis spectroscopy) to track intermediate formation. Publish raw datasets and detailed methodologies to enable cross-lab validation .
Q. What strategies optimize this compound’s stability in catalytic applications?
Stability depends on solvent choice, temperature, and catalyst compatibility. Design experiments to:
Q. How can crystallography challenges with this compound derivatives be mitigated?
Poor crystallization is common due to nitro group flexibility. Strategies include:
- Screening solvent mixtures (e.g., DCM/hexane) for slow evaporation.
- Co-crystallizing with stabilizing agents (e.g., crown ethers).
- Employing synchrotron radiation for low-quality crystals. Report crystallization conditions comprehensively in supplementary data .
Q. What methodologies address contradictory bioactivity data in this compound studies?
Bioactivity discrepancies may stem from assay variability or impurity profiles. Mitigate by:
- Standardizing assays (e.g., cell lines, incubation times).
- Validating compound purity via HPLC-MS before testing.
- Applying dose-response curves and statistical confidence intervals. Include full experimental protocols and raw bioassay data to facilitate meta-analyses .
Methodological Guidelines
- Experimental Design : Use factorial designs to evaluate multiple variables (e.g., catalyst loading, solvent) systematically .
- Data Reporting : Follow journal standards for reproducibility: list instrument models, software versions, and calibration protocols .
- Ethical Practices : Disclose conflicts of interest and cite primary literature to avoid redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
